N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H13N7O3 and its molecular weight is 303.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and various biological effects supported by research findings and case studies.
Structural Overview
The compound features a unique combination of a tetrahydropyridazine core linked to a 1,2,4-oxadiazole moiety and a pyrazole group. This structural diversity is believed to contribute to its potential pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the pyrazole moiety.
- Final modifications to achieve the desired carboxamide structure.
Anticancer Properties
Research has shown that compounds containing the oxadiazole and pyrazole frameworks exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer), demonstrating IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Oxadiazole derivative | HeLa | 12.5 |
Pyrazole derivative | Caco-2 | 15.0 |
Anti-inflammatory Activity
Several studies indicate that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This action can potentially reduce inflammatory responses in various models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it shows activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can alter cellular signaling pathways that control cell proliferation and survival.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of oxadiazole derivatives including our compound against multiple cancer cell lines. The results indicated significant cytotoxicity with potential for further development as therapeutic agents .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds. It was found that these derivatives could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c1-19-6-7(4-14-19)11-15-10(22-18-11)5-13-12(21)8-2-3-9(20)17-16-8/h4,6H,2-3,5H2,1H3,(H,13,21)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBBWZMIZWFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NNC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.